2-(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine
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Overview
Description
2-(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine is a complex organic compound that features a pyrazole ring substituted with a bromo group and a trimethylsilyl ethoxy methyl group, as well as a pyridine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactionsThe pyridine ring is then synthesized separately and coupled with the pyrazole derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromo group or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole-pyridine compounds .
Scientific Research Applications
2-(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromo and trifluoromethyl groups can participate in various binding interactions, while the pyrazole and pyridine rings provide a scaffold for these interactions. The compound may modulate the activity of enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde
Uniqueness
2-(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine is unique due to the presence of both a pyrazole and pyridine ring, along with the specific substituents. This combination of structural features provides distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C15H19BrF3N3OSi |
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Molecular Weight |
422.31 g/mol |
IUPAC Name |
2-[[4-bromo-3-[6-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C15H19BrF3N3OSi/c1-24(2,3)8-7-23-10-22-9-11(16)14(21-22)12-5-4-6-13(20-12)15(17,18)19/h4-6,9H,7-8,10H2,1-3H3 |
InChI Key |
PUNOUNKXAAMTHW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C(=N1)C2=NC(=CC=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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